molecular formula C18H18ClFN2O B2920362 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034312-46-2

3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2920362
CAS No.: 2034312-46-2
M. Wt: 332.8
InChI Key: UIWRVZPESPLNLC-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound with a molecular formula of C18H18ClFN2O and a molecular weight of 332.8 g/mol . This propanamide derivative features a 3-chloro-4-fluorophenyl group and a (5-cyclopropylpyridin-3-yl)methyl moiety, which are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as chloro-fluorophenyl groups and cyclopropyl-substituted pyridines, have been investigated in various pharmacological contexts. Research on analogous substances has explored their potential as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain sensation . Other related compounds are being developed as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, for cancer therapeutics . The specific physicochemical properties, including a calculated XLogP3 of 3.2 , suggest this molecule may possess characteristics favorable for pharmacokinetic optimization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for comprehensive safety data and handling procedures prior to use.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-16-8-12(1-5-17(16)20)2-6-18(23)22-10-13-7-15(11-21-9-13)14-3-4-14/h1,5,7-9,11,14H,2-4,6,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWRVZPESPLNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a cyclopropyl group to a pyridine ring. The final step involves the formation of the propanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl ring, where the chlorine or fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide Not available ~375–391* Cyclopropyl-pyridinylmethyl Not reported Inferred anti-inflammatory potential
3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide C₁₉H₁₆ClFN₂OS 374.9 Thiophene-pyridinylmethyl Not reported Not reported
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide C₂₂H₂₅ClFN₂O₂ 390.9 Methoxypiperidinophenyl Not reported Not reported
MR-39 ((S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide) C₂₇H₂₃ClF₂N₄O₂ 533.0 Ureido, cyanophenyl, cyclopropyl Not reported FPR2 agonist; anti-inflammatory (10 mg/kg in mice)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 Thiazole-oxadiazole-sulfanyl 134–178 Not reported

*Estimated based on structural analogs.

Key Observations:

Substituent Impact on Molecular Weight: The cyclopropyl-pyridinylmethyl substituent likely results in a molecular weight similar to the thiophene analog (374.9 g/mol) .

Thermal Stability :

  • Compounds with heterocyclic sulfanyl groups (e.g., 7c in ) exhibit higher melting points (134–178°C), suggesting stronger intermolecular interactions compared to aryl-substituted propanamides .

Pharmacological Activity :

  • MR-39 (–6) demonstrates that propanamide derivatives with cyclopropyl and ureido groups can act as FPR2 agonists with anti-inflammatory effects at 10 mg/kg . The target compound’s cyclopropyl group may similarly enhance receptor binding or stability.

Pharmacological Potential

  • Target Compound : The cyclopropyl group may improve blood-brain barrier penetration compared to polar substituents (e.g., methoxypiperidine or thiophene), making it suitable for neuroinflammatory targets .
  • MR-39 Benchmark : The anti-inflammatory efficacy of MR-39 suggests that chloro-fluorophenyl propanamides are viable candidates for further optimization .

Biological Activity

The compound 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16H19ClF N
  • Molecular Weight: 295.78 g/mol
  • IUPAC Name: this compound

Research indicates that the presence of the 3-chloro-4-fluorophenyl moiety enhances the compound's interaction with biological targets. It has been shown to inhibit tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production, which is significant in various dermatological conditions and neurodegenerative diseases like Parkinson's disease . The compound's ability to bind effectively to the catalytic site of tyrosinase has been supported by molecular docking studies, suggesting a competitive inhibition mechanism that could lead to reduced melanin synthesis .

Efficacy in Biological Models

Studies utilizing Agaricus bisporus tyrosinase have demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment exhibit enhanced inhibitory activity compared to reference compounds. This suggests that modifications to the chemical structure can lead to improved pharmacological profiles .

Case Studies

  • Tyrosinase Inhibition
    • A study aimed at identifying new tyrosinase inhibitors synthesized various compounds incorporating the 3-chloro-4-fluorophenyl group. The results indicated that these compounds significantly inhibited tyrosinase activity, with some exhibiting IC50 values lower than existing inhibitors, thus highlighting their potential as therapeutic agents for hyperpigmentation disorders .
  • Neuroprotective Potential
    • Another investigation explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, potentially offering a new avenue for treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Biological Activity Mechanism Efficacy References
Tyrosinase InhibitionCompetitive inhibition at catalytic siteIC50 < existing inhibitors
Neuroprotective EffectsReduction of oxidative stress-induced damageSignificant cell viability improvement

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